molecular formula C12H12N2O3 B3124841 N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide CAS No. 320423-41-4

N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide

Cat. No.: B3124841
CAS No.: 320423-41-4
M. Wt: 232.23 g/mol
InChI Key: WMQDDXXXCMSMOP-UHFFFAOYSA-N
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Description

N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Ethylation: The nitrogen atom is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cycloaddition Reactions: Utilizing continuous flow reactors to efficiently produce the isoxazole ring.

    Automated Acylation Processes: Employing automated systems for the Friedel-Crafts acylation to ensure consistency and yield.

    Batch Ethylation: Conducting the ethylation step in large batches to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the phenyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents like ethyl bromide or phenyl chloride can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide: Similar structure with a methyl group instead of an ethyl group.

    N-ethyl-5-oxo-3-(4-methylphenyl)-2(5H)-isoxazolecarboxamide: Similar structure with a methyl-substituted phenyl group.

    N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-ethyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group, phenyl ring, and isoxazole core make it a versatile compound for various applications.

Properties

IUPAC Name

N-ethyl-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-13-12(16)14-10(8-11(15)17-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQDDXXXCMSMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C(=CC(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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